1,2-Di-tert-butyldiaziridin-3-one
CAS No.: 19656-74-7
Cat. No.: VC20750229
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19656-74-7 |
|---|---|
| Molecular Formula | C9H18N2O |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 1,2-ditert-butyldiaziridin-3-one |
| Standard InChI | InChI=1S/C9H18N2O/c1-8(2,3)10-7(12)11(10)9(4,5)6/h1-6H3 |
| Standard InChI Key | WCHLJTGWJIJZMR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1C(=O)N1C(C)(C)C |
| Canonical SMILES | CC(C)(C)N1C(=O)N1C(C)(C)C |
Introduction
What is 1,2-Di-tert-butyldiaziridin-3-one?
1,2-Di-tert-butyldiaziridin-3-one, also known as diaziridinone, bis(1,1-dimethylethyl)-, is a chemical compound with the molecular formula
. It has a molecular weight of 170.25 g/mol . Synonyms for this compound include 1,2-Di-tert-butyldiaziridin-3-one, 19656-74-7, Diaziridinone, bis(1,1-dimethylethyl)-, 1,2-ditert-butyldiaziridin-3-one, and 1,2-Di-tert-butyl-3H-diazirine-3-one .
Computed Chemical Identifiers
Synthesis and Reactions
1,2-Di-tert-butyldiaziridin-3-one can be used in various chemical reactions, particularly in diamination reactions of olefins . For example, it can be used as a reagent in the catalytic diamination of olefins via N–N bond activation .
Applications and Research Findings
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Catalysis: 1,2-Di-tert-butyldiaziridin-3-one is used in catalytic diamination of olefins, which involves the activation of the N–N bond . Copper(I) catalysts can react with di-tert-butyldiaziridinone to form copper(II) nitrogen radicals .
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Spectroscopic Analysis: Spectroscopic methods, including NMR, are used to study the structure and properties of related compounds such as oxybis(1,4-di-tert-butylbenzene) .
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Derivatives and Biological Activity: While not directly examining 1,2-Di-tert-butyldiaziridin-3-one, research into related compounds like Schiff bases derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione have shown potential cytotoxic evaluation . These compounds exhibit low toxicity to human cells .
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Macrofilaricidal Compounds: Although the study focuses on substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, the research highlights the importance of identifying and developing treatments for human filarial infections . The 1,2,4-thiadiazole core shows promise for in vivo efficacy .
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Photochemical Reactivity: Studies on di-tert-butyldiphosphatetrahedrane reveal photochemical reactions and structural details, indicating the significance of tert-butyl groups in chemical compounds .
Data Table
| Property | Value |
|---|---|
| Molecular Formula |
text|
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 1,2-di-tert-butyldiaziridin-3-one |
| CAS Number | 19656-74-7 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
| Computed Descriptors | See Section 1 |
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